N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide
Overview
Description
N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide is a useful research compound. Its molecular formula is C22H25FN2O3S and its molecular weight is 416.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 416.15699200 g/mol and the complexity rating of the compound is 660. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Reactivity
Synthesis and reactivity of fluorinated compounds have been a focus in research, showing how fluorinated dienophiles like 1-(N,N-diethylcarbamoyloxy-2-fluoro-2-(phenylsulfonyl)-ethene react with various dienes to produce fluorinated cycloadducts. This highlights a method to generate compounds with potential for further exploration in various scientific applications (Crowley, Percy, & Stansfield, 1996).
Catalysis and Rearrangements
N-heterocyclic carbene-catalyzed rearrangements of vinyl sulfones, turning 1,1-bis(arylsulfonyl)ethylene into trans-1,2-bis(phenylsulfonyl) compounds, demonstrate the potential for creating highly substituted isoxazolines and other heterocycles. This indicates the versatility of such compounds in catalysis and organic synthesis, offering pathways to novel structures (Atienza, Roth, & Scheidt, 2011).
Photophysical Properties and Sensing Applications
Water-soluble sulfonato-Salen-type ligands derived from different diamines, including compounds related to the discussed chemical structure, have been explored for their photophysical properties. These compounds exhibit strong fluorescence quenched selectively by Cu(2+), suggesting their use as fluorescence sensors for detecting metal ions in water and living cells, showcasing the potential of fluorinated and sulfonated compounds in sensor technology (Zhou et al., 2012).
Antithrombotic and Vasorelaxant Activities
Research into sulfonylurea compounds has demonstrated their ability to inhibit thromboxane A2 (TXA2) synthesis and action, highlighting a therapeutic application in antithrombotic and vasorelaxant activities. This suggests a potential for the development of new treatments for cardiovascular diseases, indicating the broad applicability of such compounds in medical research (Lu et al., 2012).
Drug Metabolism and Biocatalysis
Application of biocatalysis to drug metabolism studies have prepared mammalian metabolites of biaryl-bis-sulfonamide compounds, demonstrating the utility of microbial systems in producing metabolites for structural characterization and clinical research. This underscores the importance of sulfonamide derivatives in pharmacology and the potential to use biocatalysis for drug development and metabolic studies (Zmijewski et al., 2006).
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-4-fluoroanilino]-N-[2-(cyclohexen-1-yl)ethyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN2O3S/c23-19-11-13-20(14-12-19)25(29(27,28)21-9-5-2-6-10-21)17-22(26)24-16-15-18-7-3-1-4-8-18/h2,5-7,9-14H,1,3-4,8,15-17H2,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFEXRXWGPHKWCO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)CN(C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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